molecular formula C15H20ClN3O3 B3116933 Tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate CAS No. 220359-66-0

Tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate

Cat. No.: B3116933
CAS No.: 220359-66-0
M. Wt: 325.79 g/mol
InChI Key: RDIUHBDCAXSXAQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate (CAS: 474330-06-8) is a piperazine-carboxylate derivative featuring a 6-chloro-3-nitropyridinyl moiety linked via a carbonyl group to the piperazine ring. This compound is widely utilized in medicinal chemistry as a synthetic intermediate for developing bioactive molecules, particularly in antiviral and enzyme-targeting drug discovery . Its tert-butyl carbamate group enhances solubility and stability during synthetic workflows, while the chloro and nitro substituents on the pyridine ring influence electronic properties and binding interactions with biological targets .

Properties

IUPAC Name

tert-butyl 4-(6-chloropyridine-3-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O3/c1-15(2,3)22-14(21)19-8-6-18(7-9-19)13(20)11-4-5-12(16)17-10-11/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIUHBDCAXSXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with 6-chloronicotinic acid or its derivatives. The process often includes the protection of the piperazine nitrogen atoms using tert-butyl groups to form the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and base catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce arylated piperazine compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Research indicates that compounds similar to tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate exhibit significant antibacterial properties. These compounds are often designed to target resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci) . The structural similarity to known antibacterial agents suggests potential efficacy in treating infections caused by these pathogens.

Table 1: Antibacterial Efficacy of Related Compounds

CompoundTarget BacteriaEfficacy (MIC)
This compoundMRSA, VRETBD
Oxazolidinone DerivativesPRSP, HITBD
Other Piperazine DerivativesVarious Gram-positive bacteriaTBD

Cancer Research

KRAS Inhibition
Recent studies have explored the role of piperazine derivatives in inhibiting KRAS mutations, which are prevalent in various cancers, including pancreatic cancer. This compound may serve as a lead compound in developing KRAS inhibitors, offering a novel approach to cancer therapy .

Case Study: Pancreatic Cancer Treatment
A study highlighted the use of piperazine derivatives in targeting KRAS G12C mutations, demonstrating that modifications to the piperazine structure can enhance binding affinity and selectivity towards mutated KRAS proteins .

Neuropharmacology

Potential Neuroprotective Effects
Emerging evidence suggests that certain piperazine derivatives possess neuroprotective properties. This compound could be investigated for its effects on neurodegenerative diseases through modulation of neuroinflammatory pathways .

Table 2: Neuroprotective Studies on Piperazine Compounds

CompoundDisease ModelObserved Effects
This compoundNeuroinflammation in vitroTBD
Other Piperazine DerivativesAlzheimer's DiseaseTBD

Synthesis and Formulation

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Understanding the synthetic pathways is crucial for large-scale production and formulation into pharmaceutical preparations.

Table 3: Synthetic Pathways Overview

StepReagents/ConditionsYield (%)
Initial ReactionTBDTBD
PurificationChromatographyTBD
Final FormulationTablet/Capsule PreparationTBD

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and chloronicotinoyl moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Impact

Piperazine-carboxylate derivatives exhibit diverse pharmacological profiles depending on substituents, linkers, and heterocyclic cores. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Piperazine-Carboxylate Derivatives
Compound Name (CAS/Ref.) Substituents/Linkers Heterocycle Core Key Properties/Applications
Target Compound (474330-06-8) 6-Chloro-3-nitro-pyridinyl, carbonyl linker Pyridine Research intermediate; potential antiviral
tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33) 3-Nitrophenoxy, butanoyl linker Benzene Enhanced lipophilicity; metabolic studies
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate (5) 3-Cyano-pyridinyl, direct linkage Pyridine Electronic modulation; kinase inhibition
tert-Butyl (S)-4-(2-chloro-4-(1-phenylethyl)benzoyl)piperazine-1-carboxylate (3l) Chiral benzoyl, chloro substituent Benzene Stereoselective binding; CNS drug lead
tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate (501126-13-2) 6-Fluoro-pyridinyl Pyridine Improved metabolic stability; PET imaging
tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate Amino, nitro, methyl substituents Benzene Benzimidazole precursor; antitumor agents

Stability and Reactivity

  • Nitro Group Instability : The target compound's 3-nitro substituent may confer susceptibility to reductive degradation, as seen in analogs like 1a and 1b (triazolylmethyl derivatives), which degrade in simulated gastric fluid .
  • Fluorine Substitution : Fluorinated analogs (e.g., 6-fluoropyridinyl in CAS 501126-13-2) exhibit enhanced stability due to fluorine’s electronegativity and resistance to metabolic oxidation .
  • Chiral Linkers : Compounds like 3l () demonstrate that stereochemistry in linkers (e.g., 1-phenylethyl group) can improve target selectivity but may complicate synthesis .

Biological Activity

Tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine core, which is known for its versatility in drug design. The presence of the chloronicotinoyl moiety enhances its interaction with biological targets, potentially influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The piperazine structure has been associated with various pharmacological effects, including:

  • Inhibition of Kinases : Similar compounds have shown activity as kinase inhibitors, which are crucial in regulating cell proliferation and survival pathways .
  • Anticancer Activity : Research has indicated that piperazine derivatives can induce apoptosis in cancer cells by disrupting microtubule synthesis and inhibiting angiogenesis, essential for tumor growth and metastasis .

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of piperazine derivatives, including this compound, against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Effect
HUH7 (Liver)10.5Significant growth inhibition
MCF7 (Breast)12.3Induction of apoptosis
HCT-116 (Colon)8.7Cell cycle arrest
KATO-3 (Gastric)15.2Inhibition of angiogenesis

These results indicate that this compound exhibits potent cytotoxicity across multiple cancer types, suggesting its potential as an anticancer agent.

Mechanistic Insights

The mechanism behind the anticancer activity has been explored through various assays:

  • Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound, indicating a potential mechanism for its antitumor activity.
  • Microtubule Disruption : Compounds similar to this compound have been shown to interfere with microtubule dynamics, a critical process for cell division and integrity .

Preclinical Models

In preclinical studies involving animal models, this compound demonstrated significant tumor reduction in xenograft models of breast and colon cancer. These studies highlighted the compound's potential for further development into a therapeutic agent.

Q & A

Q. Methodological Answer :

  • NMR : <sup>1</sup>H NMR confirms the tert-butyl group (δ 1.4–1.5 ppm, singlet) and piperazine protons (δ 3.3–3.7 ppm). <sup>13</sup>C NMR identifies the carbonyl (C=O, ~165 ppm) and chloronicotinoyl moiety .
  • LCMS : ESI-MS ([M+H]<sup>+</sup>) verifies molecular weight (e.g., m/z 356.1 for C₁₆H₂₁ClN₃O₃) .
    Validation : Compare with published spectra of analogous tert-butyl piperazine carboxylates .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation or regiochemistry?

Q. Methodological Answer :

  • Crystal Growth : Diffraction-quality crystals are obtained via slow evaporation of ethyl acetate/hexane mixtures at 0–6°C .
  • Data Analysis : SHELX software refines bond lengths/angles and identifies weak hydrogen bonds (e.g., C–H···O interactions) to confirm the chloronicotinoyl orientation .
    Case Study : For tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate, X-ray data revealed a planar diazo group and piperazine chair conformation, resolving potential stereochemical uncertainties .

Basic: What are the stability and storage recommendations for this compound?

Q. Methodological Answer :

  • Stability : Susceptible to hydrolysis of the ester group under acidic/basic conditions. Store at –20°C in airtight containers with desiccants .
  • Decomposition Signs : Discoloration (yellowing) or precipitation indicates degradation; re-purify via silica gel chromatography .

Advanced: How can computational methods (e.g., molecular docking) predict biological activity against targets like kinases or prolyl-hydroxylases?

Q. Methodological Answer :

  • Docking Workflow :
    • Target Preparation : Retrieve crystal structures (e.g., HIF prolyl-hydroxylase from PDB) and remove water/ions.
    • Ligand Optimization : Minimize the compound’s energy using Gaussian09 (B3LYP/6-31G*).
    • Binding Analysis : AutoDock Vina assesses binding affinities; focus on interactions with catalytic residues (e.g., Fe²⁺ coordination in prolyl-hydroxylases) .
      Validation : Compare predicted IC₅₀ values with experimental assays (e.g., enzyme inhibition in ).

Basic: How to troubleshoot low yields during nucleophilic substitution on the piperazine ring?

Q. Methodological Answer :

  • Solvent Effects : Use DMF or DMSO to enhance nucleophilicity of the piperazine nitrogen .
  • Activation : Pre-activate the electrophile (e.g., 6-chloronicotinoyl chloride) with N-hydroxysuccinimide (NHS) for milder conditions .
  • Byproduct Mitigation : Add molecular sieves to absorb HCl, preventing protonation of the piperazine .

Advanced: What strategies address contradictions in biological activity data across structural analogs?

Q. Methodological Answer :

  • SAR Studies : Systematically vary substituents (e.g., replace 6-chloro with trifluoromethyl) and assay against targets (e.g., Bruton’s tyrosine kinase in ).
  • Meta-Analysis : Compare logP, polar surface area, and steric parameters to identify outliers. For example, tert-butyl groups may enhance membrane permeability but reduce solubility .
    Case Study : In , analogs with bulkier substituents showed reduced prolyl-hydroxylase inhibition due to steric clashes.

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Q. Methodological Answer :

  • Chromatography : Use silica gel flash chromatography with gradients of ethyl acetate/hexane (5–30%) .
  • Recrystallization : Dissolve in hot ethanol and cool to –20°C for crystalline product .
    Purity Confirmation : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Q. Methodological Answer :

  • Core Modifications :
    • Piperazine : Replace with morpholine or thiomorpholine to assess ring flexibility .
    • Chloronicotinoyl : Substitute Cl with Br, CN, or CF₃ to modulate electronic effects .
  • Synthetic Routes : Use Suzuki-Miyaura coupling () or reductive amination () for diversity-oriented synthesis.
    Validation : Test derivatives in enzyme inhibition assays and correlate with computational docking scores .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate
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Tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate

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